molecular formula C9H12O4 B1631268 cis-3,5-Diacetoxy-1-cyclopentene CAS No. 54664-61-8

cis-3,5-Diacetoxy-1-cyclopentene

Cat. No.: B1631268
CAS No.: 54664-61-8
M. Wt: 184.19 g/mol
InChI Key: UKPIBFMHHUEUQR-DTORHVGOSA-N
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Description

cis-3,5-Diacetoxy-1-cyclopentene: is an organic compound with the molecular formula C9H12O4. It is a versatile building block used in organic synthesis, particularly in the synthesis of carba-nucleosides and other complex molecules . This compound is characterized by its two acetoxy groups attached to a cyclopentene ring, making it a valuable intermediate in various chemical reactions.

Mechanism of Action

Target of Action

The primary targets of cis-3,5-Diacetoxy-1-cyclopentene are esterase enzymes . These enzymes play a crucial role in the hydrolysis of ester bonds, which are common in many biological molecules.

Mode of Action

This compound interacts with its targets, the esterase enzymes, by serving as a substrate . The enzymes catalyze the hydrolysis of the ester bonds in the compound, resulting in the formation of chiral acetoxy alcohol .

Biochemical Pathways

The hydrolysis of this compound by esterase enzymes affects the metabolic pathways involving ester-containing compounds . The downstream effects include the generation of chiral acetoxy alcohol, which can participate in various biochemical reactions.

Pharmacokinetics

Itsmolecular weight (184.19) and density (1.127 g/mL at 20 °C) suggest that it may have good bioavailability.

Result of Action

The action of this compound results in the production of chiral acetoxy alcohol . This compound can be further metabolized or participate in other biochemical reactions, contributing to the overall metabolic activity of the cell.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Furthermore, the compound’s interaction with esterase enzymes may be influenced by the pH and ionic strength of the environment.

Biochemical Analysis

Biochemical Properties

cis-3,5-Diacetoxy-1-cyclopentene plays a significant role in biochemical reactions, particularly as a substrate for various esterases. It has been employed to investigate the enantioselectivity of esterase EstA3, obtained from a drinking water metagenome, and esterase EstCE1, obtained from a soil metagenome . These interactions are crucial for understanding the specificity and efficiency of these enzymes in catalyzing the hydrolysis of ester bonds.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and alterations in gene expression. The compound’s interaction with esterases, for example, involves the hydrolysis of its ester bonds, resulting in the formation of chiral acetoxy alcohols . These interactions are essential for the compound’s biochemical activity and its role in various metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The common synthesis method for cis-3,5-Diacetoxy-1-cyclopentene involves the reaction of pent-1,4-dienone with acetyl chloride . Another method includes the phase-transfer reaction of 3,5-dibromo-1-cyclopentene with potassium acetate using trialkylamines and trialkylphosphine as catalysts . These reactions typically require controlled conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: cis-3,5-Diacetoxy-1-cyclopentene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Esterase enzymes such as EstA3 and EstCE1.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Hydrolysis: Chiral acetoxy alcohols.

    Substitution: Various substituted cyclopentene derivatives.

    Oxidation: Cyclopentenone derivatives.

    Reduction: Cyclopentanol derivatives.

Scientific Research Applications

cis-3,5-Diacetoxy-1-cyclopentene is used in several scientific research applications:

Comparison with Similar Compounds

  • cis-4-Cyclopentene-1,3-diol diacetate
  • cis-1,3-Diacetoxycyclopent-2-ene
  • cis-1,4-Diacetoxy-2-cyclopentene

Comparison: cis-3,5-Diacetoxy-1-cyclopentene is unique due to its specific substitution pattern on the cyclopentene ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to similar compounds, it offers a different set of intermediates and products, making it valuable for specific synthetic applications .

Properties

IUPAC Name

[(1S,4R)-4-acetyloxycyclopent-2-en-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-6(10)12-8-3-4-9(5-8)13-7(2)11/h3-4,8-9H,5H2,1-2H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPIBFMHHUEUQR-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H](C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436532
Record name cis-3,5-Diacetoxy-1-cyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54664-61-8
Record name cis-3,5-Diacetoxy-1-cyclopentene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name cis-3,5-diacetoxy-1-cyclopentene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is cis-3,5-Diacetoxy-1-cyclopentene particularly useful for synthesizing chiral molecules?

A: this compound possesses a meso configuration, meaning it is achiral despite having chiral centers. This allows for the preparation of enantiomerically pure compounds through enzymatic desymmetrization. [] Essentially, enzymes can selectively react with one of the identical groups in the molecule, breaking the symmetry and leading to a single desired enantiomer.

Q2: The research papers mention using lipases to modify this compound. What is the significance of this process?

A: Lipases are enzymes known for their ability to catalyze the hydrolysis of esters. In the context of this compound, lipases can selectively hydrolyze one of the two acetate groups. [, ] This selective hydrolysis yields chiral intermediates like (1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate, which are valuable building blocks for synthesizing complex natural products and pharmaceuticals.

Q3: What are the advantages of immobilizing lipases for these reactions?

A: Immobilizing lipases on solid supports, such as magnetic nanoparticles, offers several advantages: [, ]

    Q4: How does the choice of lipase impact the outcome of the reaction with this compound?

    A: Different lipases exhibit varying degrees of selectivity towards the acetate groups in this compound. For instance, Pseudomonas Fluorescens lipase (PFL) generally demonstrates higher enantioselectivity for the (1S,4R)-enantiomer compared to Candida Rugosa lipase (CRL). [] This highlights the importance of selecting the appropriate lipase to achieve the desired enantiomeric purity in the final product.

    Q5: Beyond enzymatic reactions, has this compound been explored for other applications?

    A: Yes, a study utilized this compound as a key starting material in the total synthesis of (+)-Nordasycarpidone, (+)-Dasycarpidone, and (+)-Uleine. [] These compounds belong to the uleine alkaloid family, known for their complex structures and potential biological activities. This example showcases the versatility of this compound as a building block in organic synthesis, extending beyond enzymatic transformations.

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